1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-14-10-17(15(2)24-14)13-22-7-5-16(6-8-22)11-20-19(23)21-12-18-4-3-9-25-18/h3-4,9-10,16H,5-8,11-13H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUDCUIQBALPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea , known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 361.5 g/mol. The structure incorporates a piperidine core, a furan moiety, and a thiophene group, contributing to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₇N₃O₂S |
| Molecular Weight | 361.5 g/mol |
| Structure | Structure |
The compound exhibits potential as an anaplastic lymphoma kinase (ALK) inhibitor and an epidermal growth factor receptor (EGFR) inhibitor. These targets are critical in cancer biology, as their inhibition can lead to reduced cell proliferation and survival in tumor cells. The interaction with these receptors modulates signaling pathways that are pivotal in tumorigenesis.
Anticancer Activity
Research indicates that compounds with structural similarities to this urea derivative demonstrate significant anticancer activity. For instance, derivatives containing thiourea moieties have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells .
Case Study:
A study evaluating the antiproliferative effects of similar compounds found that certain derivatives could inhibit cell growth effectively with IC50 values in the low micromolar range. This suggests that the target compound may also exhibit comparable or enhanced efficacy against specific cancer types .
Other Biological Activities
Beyond anticancer properties, the compound's structural components suggest potential activities as:
- Antimicrobial agents : Urea derivatives have shown broad-spectrum antimicrobial effects.
- Anti-inflammatory agents : Similar compounds have been studied for their ability to modulate inflammatory responses .
Synthesis and Characterization
The synthesis of this compound involves multiple steps:
- Preparation of 2,5-dimethylfuran.
- Functionalization of the piperidine ring.
- Introduction of the thiophene moiety through coupling reactions.
Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Target Compound | 1234860-34-4 | C₁₉H₂₇N₃O₂S | 361.5 | 2,5-Dimethylfuran-3-ylmethyl, thiophen-2-ylmethyl |
| 1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea | 2034621-90-2 | C₁₉H₃₁N₃O₃ | 349.5 | Tetrahydrofuran-2-ylmethyl replaces thiophen-2-ylmethyl |
| 1-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea | 2034291-21-7 | C₁₆H₂₅N₃O₂S | 323.5 | Tetrahydrofuran-3-yl replaces 2,5-dimethylfuran-3-ylmethyl |
| 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea | N/A | C₂₄H₂₂ClF₃N₃O₂S | 527.96 | Aryl substituents, pyridine-thioether linkage |
| 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea | N/A | C₂₁H₃₂N₈O₂ | 428.54 | Triazine core, 2-oxaadamantyl group |
Key Observations :
- The target compound distinguishes itself with thiophene and dimethylfuran substituents, which may enhance lipophilicity and π-π stacking interactions compared to analogs with tetrahydrofuran or pyridine groups .
- Compounds like 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea () exhibit aryl-thioether linkages , which are associated with kinase inhibition but lack the heterocyclic diversity of the target compound .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
